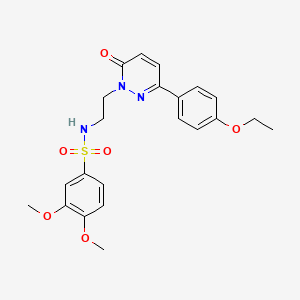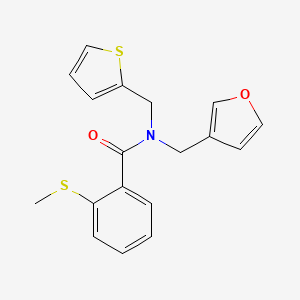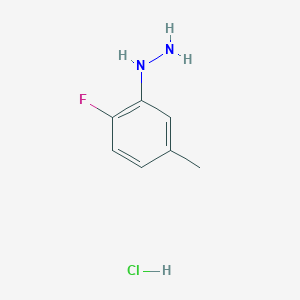![molecular formula C23H23NO7 B2908380 propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 843627-58-7](/img/structure/B2908380.png)
propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound. It has a molecular formula of C23H23NO7 . The compound belongs to the class of chemical entities known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C4 carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would contain a chromen-3-yl group, a dimethylcarbamoyl group, and a propyl benzoate group . These groups would likely confer specific physical and chemical properties to the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Nonlinear Optical Applications
The benzoate family, which includes the compound you’re interested in, has been identified as excellent candidates for nonlinear optical applications due to the presence of the benzene ring. This suggests potential use in creating materials that can change their optical properties in response to electric fields, which is useful in telecommunications and information processing .
Biological Properties Investigation
Coumarin systems, including derivatives like the one , have been extensively studied for their biological properties. Research includes synthesis methods and investigation into their use as antibiotics, anticoagulants, antidepressants, antitumors, and more .
Diagnostic Imaging
Some coumarin derivatives are used in imaging diagnostics. They may serve as contrast agents or fluorescent markers to visualize complex biological processes or structures .
Laser Device Applications
Due to their specific optical characteristics, certain coumarins are utilized in laser devices. They could be part of the active medium that generates laser light .
Ion Receptors and Fluorescent Probes
Coumarin-based compounds are rapidly growing in applications as ion receptors and fluorescent probes. They are used to monitor enzyme activity, biological events, and pharmacological properties in living cells .
Fluorescent Labeling of Biomolecules
These compounds play a crucial role in fluorescent labeling, which is essential for studying the behavior and interaction of biomolecules within various environments .
Metal Ion Detection
Coumarin derivatives can detect metal ions, which is valuable in environmental monitoring and medical diagnostics .
Microenvironment Polarity and pH Detection
They are also used for detecting microenvironment polarity and pH levels, providing insights into cellular processes and environments .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
propyl 4-[7-(dimethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-5-12-28-22(26)15-6-8-16(9-7-15)30-21-14(2)29-19-13-17(31-23(27)24(3)4)10-11-18(19)20(21)25/h6-11,13H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCCBVCSTFTHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2908300.png)
![[1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2908302.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2908304.png)

![4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B2908306.png)


![Methyl 2-[3-cyano-4-(4-ethylphenyl)-6-oxo-2-1,4,5-trihydropyridylthio]acetate](/img/structure/B2908314.png)

![Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2908317.png)

